molecular formula C22H23ClN4O2 B2495937 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396861-48-5

3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2495937
CAS No.: 1396861-48-5
M. Wt: 410.9
InChI Key: RAADUHVFNBMJCF-UHFFFAOYSA-N
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Description

3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H23ClN4O2 and its molecular weight is 410.9. The purity is usually 95%.
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Properties

IUPAC Name

5-[1-[2-(2-chlorophenyl)acetyl]piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c1-25-22(29)27(18-10-3-2-4-11-18)21(24-25)17-9-7-13-26(15-17)20(28)14-16-8-5-6-12-19(16)23/h2-6,8,10-12,17H,7,9,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAADUHVFNBMJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CC3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores the biological activity of this compound, including its structure-activity relationship (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by a triazole ring fused with a piperidine moiety and a chlorophenyl acetyl group. This unique arrangement is believed to contribute to its biological properties.

Structural Formula

C20H22ClN5O\text{C}_{20}\text{H}_{22}\text{Cl}\text{N}_{5}\text{O}

Antifungal Activity

Research indicates that triazole derivatives are significant in antifungal applications. The 1,2,4-triazole core is known for its broad-spectrum antifungal activity due to its ability to inhibit ergosterol synthesis in fungal cell membranes.

Key Findings:

  • Mechanism of Action: The compound disrupts fungal cell membrane integrity by inhibiting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.
  • Efficacy: Studies have shown that compounds with similar structures exhibit potent antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus .

Anticancer Activity

The compound also exhibits promising anticancer properties. Recent studies have focused on its cytotoxic effects against several cancer cell lines.

Case Studies:

  • In vitro Studies: The compound demonstrated significant cytotoxicity against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines with IC50 values of 27.3 µM and 6.2 µM respectively .
  • Mechanism of Action: The proposed mechanism involves induction of apoptosis through the activation of caspase pathways and inhibition of tumor growth factor signaling .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the triazole ring and piperidine moiety can significantly influence biological activity:

ModificationBiological Impact
Chlorine SubstitutionEnhances antifungal potency
Methyl Group on TriazoleIncreases anticancer activity
Piperidine Ring ModificationsAlters receptor binding affinity

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